molecular formula C22H24N2O2 B5057448 N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide

N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B5057448
M. Wt: 348.4 g/mol
InChI Key: FGIUWGXAQLGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide, also known as IQ-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IQ-1 is a small molecule that has been shown to activate the aryl hydrocarbon receptor (AhR), a transcription factor that is involved in a variety of biological processes.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide involves its binding to the AhR, leading to the activation of downstream signaling pathways. The activation of the AhR pathway has been shown to regulate the expression of genes involved in cellular processes such as metabolism, inflammation, and immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide can have both biochemical and physiological effects on cells and organisms. Activation of the AhR pathway by N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to regulate the expression of genes involved in cellular metabolism, immune responses, and inflammation. In addition, N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to have anti-inflammatory effects in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for the AhR pathway. This allows researchers to study the effects of AhR activation without the confounding effects of other signaling pathways. However, one limitation of using N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective AhR agonists, which could have potential applications in the treatment of diseases such as cancer and autoimmune disorders. Another area of interest is the study of the role of the AhR pathway in the gut microbiome and its potential implications for human health. Finally, the development of new methods for synthesizing N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide and related compounds could lead to more efficient and cost-effective production methods.

Synthesis Methods

N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction followed by a series of purification and isolation steps. The final product is obtained as a white crystalline powder.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is the study of the AhR signaling pathway, which is involved in the regulation of immune responses, cell growth, and differentiation. N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide has been shown to activate the AhR pathway in a dose-dependent manner, making it a valuable tool for studying the effects of AhR activation on cellular processes.

properties

IUPAC Name

2-phenyl-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16(2)26-14-8-13-23-22(25)19-15-21(17-9-4-3-5-10-17)24-20-12-7-6-11-18(19)20/h3-7,9-12,15-16H,8,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUWGXAQLGKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

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